(2Z)-6-Hydroxy-2-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-benzofuran-3(2H)-one
Overview
Description
(2Z)-6-Hydroxy-2-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C14H11NO3 and its molecular weight is 241.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
PET Probe for Imaging of PIM1 Enzyme
- Gao, Wang, Miller, and Zheng (2013) synthesized a compound similar to (2Z)-6-Hydroxy-2-[(1-methyl-1H-pyrrol-2-yl)methylene]-1-benzofuran-3(2H)-one. This compound is a PET probe for imaging the enzyme PIM1, a potent and selective inhibitor with applications in molecular imaging (Gao et al., 2013).
Synthetic Methods
- Liu, Chen, Shatskiy, Kärkäs, and Wang (2019) discuss a silver-mediated reaction for synthesizing substituted benzofuran- and indole-pyrroles, highlighting an efficient and broad-scope synthetic strategy that could be relevant to the compound (Liu et al., 2019).
Organic Synthesis Applications
- Alizadeh and Ghanbaripour (2013) presented an efficient one-pot synthesis method for derivatives of a similar structure, emphasizing its importance in organic chemistry (Alizadeh & Ghanbaripour, 2013).
Fluorescence Properties
- Ma, Sun, Cao, Chen, Liu, and Fang (2013) synthesized aurone derivatives with structures akin to the subject compound and examined their fluorescence properties, which could be applicable in material science (Ma et al., 2013).
Solvent Selection in Molecular Systems
- Walker, Tamayo, Duong, Dang, Kim, Granstrom, and Nguyen (2011) investigated the solubilities of related compounds to calculate Hansen solubility parameters, useful for selecting solvents in molecular heterojunction systems (Walker et al., 2011).
Antimicrobial Activity
- Ashok, Ziauddin, Lakshmi, and Sarasija (2016) synthesized hybrid compounds containing structures similar to the compound and tested their antimicrobial activity, revealing potential applications in the development of new antimicrobial agents (Ashok et al., 2016).
Properties
IUPAC Name |
(2Z)-6-hydroxy-2-[(1-methylpyrrol-2-yl)methylidene]-1-benzofuran-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-15-6-2-3-9(15)7-13-14(17)11-5-4-10(16)8-12(11)18-13/h2-8,16H,1H3/b13-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAHAGNYNSJQKN-QPEQYQDCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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